4-(3,4-Dimethoxypyrrolidin-1-yl)aniline

Description

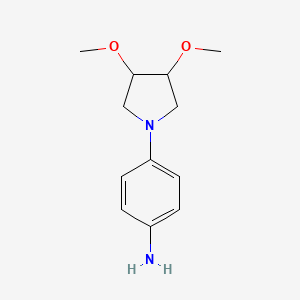

4-(3,4-Dimethoxypyrrolidin-1-yl)aniline is a substituted aniline derivative featuring a pyrrolidine ring with methoxy groups at the 3- and 4-positions. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, leveraging the reactivity of the aniline nitrogen and the pyrrolidine scaffold .

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-(3,4-dimethoxypyrrolidin-1-yl)aniline |

InChI |

InChI=1S/C12H18N2O2/c1-15-11-7-14(8-12(11)16-2)10-5-3-9(13)4-6-10/h3-6,11-12H,7-8,13H2,1-2H3 |

InChI Key |

UQPBKPAXHRNTNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1CN(CC1OC)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxypyrrolidin-1-yl)aniline typically involves the reaction of 3,4-dimethoxyaniline with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 3,4-dimethoxyaniline reacts with pyrrolidine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxypyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3,4-Dimethoxypyrrolidin-1-yl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxypyrrolidin-1-yl)aniline exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring and aniline group can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aniline Derivatives

a) 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

- Structure : Features a chloro-substituted pyrimidine ring attached to the aniline.

- Synthesis : Prepared via multi-step substitution reactions, analogous to the target compound but using chlorinated precursors .

- Key Data : LCMS m/z 245 [M+H]⁺; HPLC retention time: 0.75 min (vs. longer retention times for bulkier dimethoxypyrrolidine derivatives) .

b) 3-Nitro- and 4-Nitro-dimethylaniline

- Structure : Nitro groups at meta/para positions on dimethylaniline.

- Reactivity: Nitro groups strongly deactivate the aromatic ring, reducing nucleophilic substitution efficiency compared to the electron-rich dimethoxypyrrolidine-aniline system.

- Stability : Nitro groups increase thermal instability, whereas methoxy groups in the target compound improve oxidative stability .

Pyrrolidine-Linked Aniline Derivatives

a) 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

- Structure : Pyrrolidine connected via a sulfonylmethyl bridge.

- Crystallography : Exhibits planar aniline and puckered pyrrolidine (CCDC-2100572). The sulfonyl group introduces strong hydrogen-bonding capacity, unlike the methoxy groups in the target compound .

- Applications : Preferable in solid-state materials due to crystallinity, whereas the dimethoxypyrrolidine derivative is more suited for solution-phase reactions .

b) 4-(2-Pyrrolidin-1-ylethoxy)aniline Dihydrochloride

- Structure : Ethoxy linker between pyrrolidine and aniline.

- Physicochemical Properties: Molecular formula C₁₂H₂₀Cl₂N₂O; molecular weight 303.21 g/mol.

- Bioactivity : The ethoxy linker may improve membrane permeability in drug design compared to direct pyrrolidin-yl attachment .

Biological Activity

4-(3,4-Dimethoxypyrrolidin-1-yl)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pyrrolidine moiety enhances the compound's binding affinity to specific receptors and enzymes, influencing several biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown it to be effective against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo anticancer efficacy of this compound using a xenograft model of human breast cancer. The compound was administered at a dose of 50 mg/kg body weight for four weeks. Results showed a significant reduction in tumor volume compared to the control group (p < 0.01), supporting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Effectiveness

Another study assessed the antimicrobial effectiveness of this compound against clinical isolates from patients with urinary tract infections. The results indicated that the compound significantly inhibited growth in resistant strains, showcasing its potential as an alternative treatment option for antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.